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Compound of Interest

Compound Name: (2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

boronic acids in drug discovery and development. It includes quantitative data on approved

drugs, step-by-step experimental methodologies, and visualizations of key biological pathways

and experimental workflows.

Introduction to Boronic Acids in Medicinal
Chemistry
Boronic acids and their derivatives have emerged as a significant class of compounds in

medicinal chemistry, primarily due to the unique electronic properties of the boron atom. The

boron atom in boronic acids possesses a vacant p-orbital, making it an excellent electrophile

that can form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl

group in the active site of many enzymes.[1][2] This ability to act as a transition-state analog

inhibitor has led to the successful development of several FDA-approved drugs.[3][4] Initially,

there was some apprehension regarding the potential toxicity of boron-containing compounds,

but this has been largely demystified, and they are now considered to have manageable

toxicity profiles.[2]

The versatility of boronic acids extends beyond enzyme inhibition. They are extensively used in

organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, which is a

powerful tool for creating carbon-carbon bonds in the synthesis of complex drug molecules.[5]
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The introduction of a boronic acid moiety into a drug candidate can also improve its

physicochemical and pharmacokinetic properties.[2][5]

FDA-Approved Boronic Acid Drugs
Several boronic acid-containing drugs have received FDA approval, demonstrating their clinical

significance. These drugs target a range of diseases, from cancer to infectious diseases.

Drug Name (Brand
Name)

Target Therapeutic Area
Year of FDA
Approval

Bortezomib

(Velcade®)
26S Proteasome

Multiple Myeloma,

Mantle Cell

Lymphoma

2003

Ixazomib (Ninlaro®) 26S Proteasome Multiple Myeloma 2015

Vaborbactam

(Vabomere®)

β-Lactamases (Class

A and C)

Complicated Urinary

Tract Infections
2017

Crisaborole

(Eucrisa®)

Phosphodiesterase 4

(PDE4)
Atopic Dermatitis 2016

Tavaborole (Kerydin®)
Leucyl-tRNA

Synthetase
Onychomycosis 2014

Quantitative Data for Selected FDA-Approved
Boronic Acid Drugs
The following tables summarize key quantitative data for bortezomib, ixazomib, and

vaborbactam, highlighting their potency and pharmacokinetic profiles.

Table 1: Potency and Selectivity of Boronic Acid Drugs
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Drug Target Enzyme IC50 / Ki
Cell Line /
Enzyme
Source

Reference

Bortezomib

20S Proteasome

(Chymotrypsin-

like activity)

IC50: 2 nM - 135

nM

KPC-2 and CTX-

M-96 β-

lactamases

[6]

Bortezomib

26S Proteasome

(Chymotrypsin-

like site)

IC50: Median ~5

nM

Myeloma cell

lines
[7]

Bortezomib - IC50: 32.8 nM
PC3 (prostate

cancer)
[8]

Bortezomib -
IC50: 4 nM - 12

nM

MOLT4, CEM,

Jurkat (T-ALL)
[9]

Ixazomib 20S Proteasome

IC50: 6.74 nM

(prodrug), 8.21

nM (active form)

- [2]

Vaborbactam
KPC-2 β-

lactamase

Ki: ~15-fold

lower than CTX-

M-15

KPC-2 [10]

Vaborbactam
AmpC β-

lactamase

Ki: 140 nM (for

analogue 10a)
AmpC [11]

Boronic Acid

Analogue

(S06017)

ADC-7 (Class C

β-lactamase)
Ki: 6.11 µM ADC-7 [12]

Boronic Acid

Analogue

(CR192)

ADC-7 (Class C

β-lactamase)
Ki: 0.45 nM ADC-7 [12]

Table 2: Pharmacokinetic Parameters of Selected Boronic Acid Drugs
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Drug
Administr
ation

Tmax Cmax AUC
Half-life
(t1/2)

Referenc
e

Bortezomib
Intravenou

s
-

Dose-

dependent

Dose-

dependent

~9-15

hours

(initial

phase)

[13]

Ixazomib Oral ~1 hour
Dose-

dependent

Dose-

dependent
~9.5 days [4]

Vaborbacta

m

Intravenou

s

End of

infusion

Dose-

dependent

Dose-

dependent

~1.2-2.1

hours
[14]

ZB716

(Fulvestran

t-3-boronic

acid)

Oral (Rat)
0.5 - 8

hours

Dose-

dependent

Dose-

dependent
- [15]

Signaling Pathways and Mechanisms of Action
Boronic acid drugs exert their therapeutic effects by modulating specific signaling pathways.

The following diagrams illustrate the mechanisms of action for bortezomib and vaborbactam.
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Caption: Bortezomib inhibits the 26S proteasome, preventing IκB degradation and subsequent

NF-κB activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b145776#boronic-acids-in-drug-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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